![molecular formula C24H30N4O5S B2956766 N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 933217-70-0](/img/structure/B2956766.png)

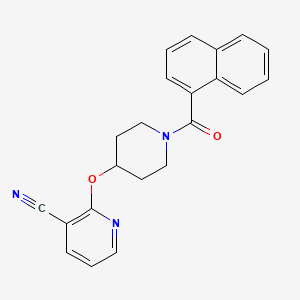

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

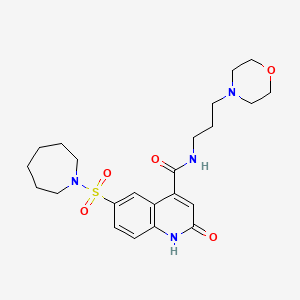

Neuroprotective Agent

This compound has shown potential as a neuroprotective agent. Piperazine derivatives have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs), which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s . The presence of the methoxyphenyl group may enhance the compound’s ability to cross the blood-brain barrier, making it a candidate for further in vivo studies to assess its neuroprotective effects.

Alzheimer’s Disease Research

Related piperazine derivatives have been screened for their ability to ameliorate the effects of neurotoxic substances, such as aluminium, which is linked to Alzheimer’s disease . This compound could be part of a new class of therapeutic agents aimed at increasing central cholinergic neurotransmission, potentially slowing the progression of Alzheimer’s.

Antioxidant Properties

The compound’s structure suggests it may have antioxidant properties. In studies, similar compounds have been shown to prevent lipid peroxidation and protein damage, as well as restore levels of endogenous antioxidant enzymes . This indicates potential applications in oxidative stress-related research.

Acetylcholinesterase Inhibition

As an AChEI, this compound could be used in research focusing on the cholinergic hypothesis of Alzheimer’s disease. It could serve as a lead compound for the development of more potent AChEIs with better pharmacokinetic properties .

Antibacterial Activity

Piperazine is a common motif in pharmaceuticals, including antibiotics. This compound, with its piperazine core, could be investigated for antibacterial activity, potentially leading to the development of new antibacterial agents .

Pharmacokinetic Modulation

The incorporation of piperazine into drug substances is known to positively modulate their pharmacokinetic properties. This compound could be used in pharmacokinetic studies to understand how structural changes affect the absorption, distribution, metabolism, and excretion (ADME) of drugs .

Mécanisme D'action

Target of Action

The primary target of this compound is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition.

Mode of Action

The compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft can enhance the transmission of signals in the cholinergic neurons. This can potentially ameliorate symptoms associated with conditions like Alzheimer’s disease, where there is a reduction in cholinergic neurotransmission .

Result of Action

The compound’s action results in enhanced cholinergic neurotransmission . In vivo studies have shown that it can improve short-term memory and anxiety levels in rats treated with aluminium chloride . It also appears to have neuroprotective effects, as it can attenuate the neurotoxic effects of aluminium chloride .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other substances (like aluminium chloride in the aforementioned study ) can impact its effectiveness

Propriétés

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O5S/c1-33-22-9-7-20(8-10-22)26-12-14-27(15-13-26)34(31,32)16-11-25-24(30)19-17-23(29)28(18-19)21-5-3-2-4-6-21/h2-10,19H,11-18H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVAQXNVIZWSMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acrylamide](/img/structure/B2956691.png)

![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)

![6-[(4-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2956699.png)

![4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline](/img/structure/B2956701.png)

![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)

![3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956705.png)